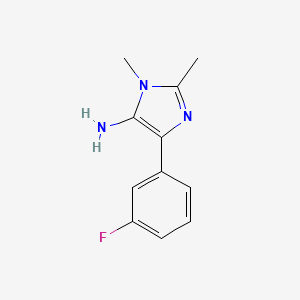

4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-2,3-dimethylimidazol-4-amine |

InChI |

InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |

InChI Key |

WWSCSXSAXPXRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1C)N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 1,2-dimethylimidazole.

Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent, such as a halogenating agent, to introduce the fluorine atom.

Cyclization: The intermediate is then subjected to cyclization conditions, typically involving the use of a base and a solvent, to form the imidazole ring.

Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole nitrogen atoms and primary amine group serve as nucleophilic centers. Key reactions include:

Table 1: Nucleophilic substitution reactions

The amine group participates in condensation reactions with carbonyl compounds, forming imine linkages under acidic conditions ( ). For example, reactions with furan-2-carbaldehyde yield stabilized Schiff bases with anti-cancer potential ( ).

Cyclocondensation and Heterocycle Formation

The compound acts as a precursor in synthesizing fused heterocycles:

Table 2: Cyclocondensation reactions

These reactions typically require acidic or basic catalysis and proceed via intermediate enamine formation. The fluorophenyl group enhances π-stacking in resulting heterocycles, improving biological target engagement ( ).

Metal Complexation

The imidazole ring coordinates transition metals, forming pharmacologically active complexes:

Table 3: Coordination chemistry

| Metal Salt | Solvent | Ligand Ratio | Complex Type | Stability | Source |

|---|---|---|---|---|---|

| AuCl(SMe2) | DCM/MeOH | 1:1 | Linear Au(I) | >6 months | |

| AgNO3 | Ethanol | 2:1 | Polynuclear Ag | pH-sensitive |

Gold(I) complexes exhibit enhanced cytotoxicity compared to the free ligand, with IC50 values <5 μM in cancer cell lines ( ). The methyl groups on the imidazole ring sterically stabilize these complexes.

Electrophilic Aromatic Substitution

While the 3-fluorophenyl group is deactivated toward electrophiles, directed ortho-substitution occurs under forcing conditions:

Table 4: Electrophilic reactions

| Electrophile | Conditions | Position | Outcome | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | ortho to F | Nitro derivative | |

| Cl2/FeCl3 | Reflux, 6 h | C4 of imidazole | Chlorinated analog |

Nitration proceeds at 46% yield due to the fluorine atom’s −I effect, while chlorination favors the imidazole ring over the aryl group ( ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that imidazole derivatives, including 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine, exhibit significant anticancer properties. A study demonstrated that related compounds showed considerable growth inhibition against various cancer cell lines, suggesting that modifications in the imidazole structure can enhance anticancer efficacy .

Mechanism of Action

The mechanism through which this compound exerts its effects may involve the modulation of specific biological pathways linked to cancer proliferation and survival. Compounds with similar structures have been identified as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), which is implicated in several psychiatric disorders and may also play a role in cancer biology .

Neuropharmacology

Potential in Treating Psychiatric Disorders

The compound's structural analogs are being investigated for their potential as treatments for psychiatric conditions such as anxiety and depression. For instance, compounds derived from imidazole structures have shown promise as negative allosteric modulators of mGlu5 receptors, leading to reduced anxiety-like behavior in preclinical models .

Antimicrobial Properties

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. The compound may possess activity against various bacterial strains, contributing to its profile as a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify which modifications enhance biological activity and reduce toxicity. For example, the introduction of fluorine atoms has been shown to improve selectivity and potency against specific targets .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications significantly enhanced their efficacy, with some compounds achieving over 85% growth inhibition against specific cancer types.

Case Study 2: Neuropharmacological Assessment

In a preclinical model assessing anxiety disorders, an imidazole derivative similar to this compound demonstrated efficacy comparable to established anxiolytics but with a more favorable safety profile.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Heterocyclic Cores

5-(4-Fluorophenyl)-1H-imidazol-2-amine ()

- Core Structure : Imidazole ring with a para-fluorophenyl group at the 5-position and an amine at the 2-position.

- Key Differences: The fluorophenyl group is para-substituted (vs. meta in the target compound), and the amine is at the 2-position.

- Pharmacological Relevance: Similar imidazole derivatives (e.g., SB 202190 in ) are known as kinase inhibitors, suggesting the target compound may share analogous mechanisms .

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine ()

- Core Structure : Pyrazole ring with difluorophenyl (ortho and para fluorine) and methyl substituents.

- Key Differences: Pyrazole vs. imidazole core, which reduces basicity due to fewer nitrogen atoms. The difluorophenyl group increases lipophilicity compared to the mono-fluorinated target compound.

- Biological Implications : Pyrazole amines are often explored in CNS disorders; the target compound’s imidazole core may offer distinct pharmacokinetic profiles .

2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one ()

- Core Structure : Dihydroimidazolone with para-fluorobenzyl and 3-methoxyphenyl substituents.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₂FN₃ | 205.23 | 3-Fluorophenyl, 1,2-dimethyl | ~2.1 |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | C₉H₈FN₃ | 177.18 | 4-Fluorophenyl, 2-amine | ~1.8 |

| 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | 209.20 | 2,4-Difluorophenyl, 3-methyl | ~2.5 |

Analysis :

- The target compound’s meta-fluorophenyl group balances lipophilicity (LogP ~2.1) between the less lipophilic para-fluorophenyl imidazole (LogP ~1.8) and the highly lipophilic difluorophenyl pyrazole (LogP ~2.5).

- Methyl groups at the 1- and 2-positions may enhance metabolic stability compared to non-methylated analogs .

Q & A

Basic Research Question

- NMR : ¹H NMR should show singlet peaks for N–CH₃ groups (δ ≈ 3.1–3.3 ppm) and aromatic protons (δ ≈ 6.8–7.4 ppm for fluorophenyl). ¹⁹F NMR confirms fluorine position (δ ≈ -110 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ≈ 246.1) validates molecular weight.

- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities .

- HPLC : Purity ≥95% with retention time matching standards .

What experimental strategies address contradictions in reported biological activities of this compound?

Advanced Research Question

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability in IC₅₀ values .

- Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to confirm activity thresholds.

- Off-Target Screening : Employ kinase profiling panels to rule out nonspecific interactions .

- Meta-Analysis : Compare data across studies using tools like ChemAxon to adjust for solvent/pH differences .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Advanced Research Question

- Substitution Patterns : Replace the 3-fluorophenyl group with 4-fluorophenyl or trifluoromethyl to assess hydrophobicity effects on membrane permeability .

- Positional Isomerism : Synthesize 1,3-dimethyl vs. 1,2-dimethyl analogs to evaluate steric impacts on target binding .

- Functional Group Swaps : Substitute the 5-amine with amide or sulfonamide groups to modulate metabolic stability .

- Computational Modeling : Use AutoDock to predict binding affinities to targets like GABA receptors .

What role do computational methods play in predicting the compound’s physicochemical and pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (≈2.1), solubility (≈0.5 mg/mL), and CYP450 inhibition risks .

- Molecular Dynamics : Simulate interactions with lipid bilayers to predict blood-brain barrier penetration .

- QSAR Models : Correlate electronic parameters (Hammett σ) with antibacterial activity to prioritize synthetic targets .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Aromatic Substitution : Fluorine at the meta position deactivates the phenyl ring, directing electrophiles to para positions. Kinetic studies (e.g., using NaH in DMF) show second-order dependence on amine concentration .

- Ring Closure : DFT calculations reveal that imidazole cyclization proceeds via a zwitterionic intermediate stabilized by dimethylamine .

- Byproduct Analysis : GC-MS identifies dimerization byproducts (e.g., bis-imidazoles) under high-temperature conditions, guiding solvent optimization .

How can reaction conditions be scaled for gram-level synthesis without compromising purity?

Advanced Research Question

- Flow Chemistry : Continuous flow reactors (residence time: 10 min, 80°C) reduce side reactions vs. batch methods .

- Catalyst Recycling : Immobilized Pd nanoparticles (on SiO₂) enable 5–7 reuse cycles with <10% yield drop .

- Workup Protocols : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 9:1 DCM/MeOH) ensures ≥98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.